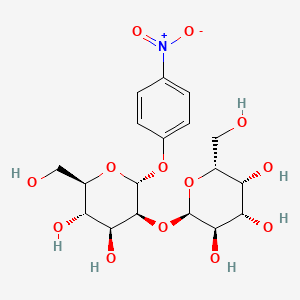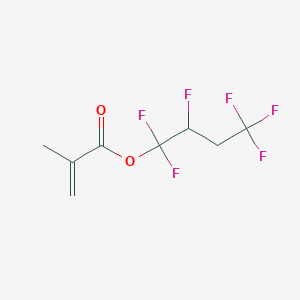![molecular formula C12H11NO2 B14449255 Phenol, 2-[[(2-furanylmethyl)imino]methyl]- CAS No. 76152-10-8](/img/structure/B14449255.png)
Phenol, 2-[[(2-furanylmethyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[[(2-furanylmethyl)imino]methyl]- is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a phenol group and a furan ring connected through an imine linkage. Schiff bases are known for their versatility and have been extensively studied for their applications in various fields such as coordination chemistry, catalysis, and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-[[(2-furanylmethyl)imino]methyl]- can be synthesized through a Schiff base reaction, which involves the condensation of 2-furanylmethylamine with salicylaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for Phenol, 2-[[(2-furanylmethyl)imino]methyl]- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(2-furanylmethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and phenol rings.
Reduction: Formation of 2-[[(2-furanylmethyl)amino]methyl]phenol.
Substitution: Halogenated or nitrated derivatives of the phenol ring.
Scientific Research Applications
Phenol, 2-[[(2-furanylmethyl)imino]methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the synthesis of various organic compounds and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of Phenol, 2-[[(2-furanylmethyl)imino]methyl]- involves its ability to form stable complexes with metal ions. The imine nitrogen and phenolic oxygen atoms act as donor sites, coordinating with metal ions to form chelates. These metal complexes can exhibit enhanced catalytic, antimicrobial, and antioxidant activities due to the stabilization of reactive intermediates and the facilitation of electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-[[(phenylamino)methyl]-: Similar structure but with a phenyl group instead of a furan ring.
Phenol, 2-[[(4-methoxyphenyl)imino]methyl]-: Contains a methoxy-substituted phenyl group.
Phenol, 2-[[(pyridin-2-ylimino)methyl]-: Features a pyridine ring instead of a furan ring
Uniqueness
Phenol, 2-[[(2-furanylmethyl)imino]methyl]- is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and ability to form metal complexes, making it a valuable compound for specific applications in coordination chemistry and catalysis .
Properties
CAS No. |
76152-10-8 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(furan-2-ylmethyliminomethyl)phenol |
InChI |
InChI=1S/C12H11NO2/c14-12-6-2-1-4-10(12)8-13-9-11-5-3-7-15-11/h1-8,14H,9H2 |
InChI Key |
INBUCGHEKJIOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCC2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




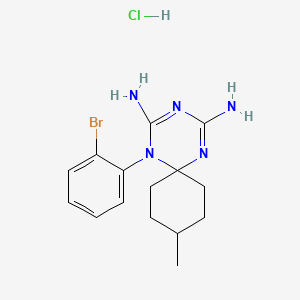
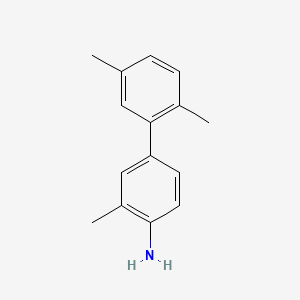
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
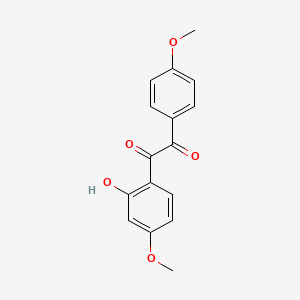

silane](/img/structure/B14449210.png)
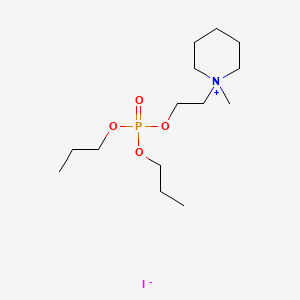
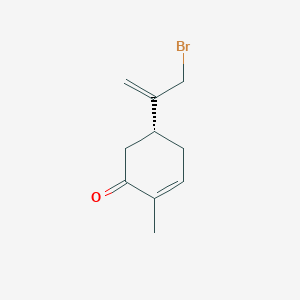
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
